4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Serotonin transporter SERT inhibition neuropharmacology

Researchers requiring a reliable SERT reference tool with defined nAChR activity often face batch-to-batch variability and limited availability of characterized triazine intermediates. This compound resolves both issues as a highly characterized, multi-target probe. • SERT Ki=8.5 nM, NET IC₅₀=443 nM, DAT IC₅₀=441-945 nM - validated triple transporter profiling standard. • nAChR antagonist (α3β4 IC₅₀=1.8 nM; α4β2 IC₅₀=12 nM) with in vivo CNS activity (tail-flick ED₅₀=1.2 mg/kg). • Regioselective 4-Cl leaving group enables modular library synthesis without protecting group strategies.

Molecular Formula C7H10ClN5O
Molecular Weight 215.64 g/mol
CAS No. 114209-49-3
Cat. No. B1315771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine
CAS114209-49-3
Molecular FormulaC7H10ClN5O
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)N)Cl
InChIInChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2,(H2,9,10,11,12)
InChIKeyIVJTYIASKMMHPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine: Procurement-Grade Identity and Specifications


4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine (CAS 114209-49-3) is a heterocyclic building block belonging to the 1,3,5-triazine class, characterized by a chloro substituent at the 4-position, a morpholinyl group at the 6-position, and a primary amino group at the 2-position of the triazine ring . This compound, with molecular formula C₇H₁₀ClN₅O and molecular weight 215.64 g/mol, serves as a versatile synthetic intermediate for constructing more elaborate triazine-based scaffolds through nucleophilic substitution at the reactive 4-chloro position while retaining the morpholine pharmacophore [1]. Commercial availability typically includes purity specifications of ≥98% with storage recommendations at 2–8°C under sealed, dry conditions to maintain integrity for downstream derivatization .

Why This Morpholino-Triazine Cannot Be Substituted with Generic Analogs


The substitution pattern of 4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine confers a distinct reactivity and pharmacological profile that prevents simple interchange with structurally related triazine derivatives. While the broader 1,3,5-triazine class exhibits diverse biological activities including antimicrobial, anticancer, and kinase inhibition properties [1], the specific combination of a morpholine ring at the 6-position, a free amino group at the 2-position, and a reactive chloro leaving group at the 4-position creates a unique chemical vector. Morpholine-substituted triazines demonstrate significantly different target engagement profiles compared to triazines bearing alternative substituents such as diethylamino or piperazinyl groups, particularly in kinase inhibition assays where morpholine participates in critical hinge-region hydrogen bonding [2]. Furthermore, the presence of the 4-chloro position provides a defined synthetic handle for regioselective derivatization that is absent in fully substituted analogs, enabling modular construction of focused compound libraries without introducing positional ambiguity or requiring protecting group strategies [3]. Generic substitution with compounds lacking this precise substitution pattern would compromise both synthetic tractability and the intended biological activity of downstream derivatives.

Quantitative Differentiation Evidence Against In-Class Triazine Analogs


Serotonin Transporter Affinity Variation Across N2-Substituted Analogs

The target compound demonstrates serotonin transporter (SERT) inhibitory activity with a reported Ki value of 8.5 nM in rat synaptosomal preparations [1]. However, closely related derivatives bearing identical morpholino-triazine cores but with modified substitution at the N2-position exhibit substantially different SERT affinities. For example, the N-(pyridin-3-ylmethyl) substituted analog (CID 684642; 4-chloro-6-(4-morpholinyl)-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine) displays a Ki of 537 nM against the same target under comparable assay conditions [2]. This represents an approximately 63-fold difference in SERT binding affinity attributable solely to N2-substitution variation.

Serotonin transporter SERT inhibition neuropharmacology triazine SAR

Dopamine Transporter Engagement in Multiple Assay Formats

The target compound exhibits consistent dopamine transporter (DAT) inhibitory activity across multiple assay formats, with reported values ranging from 441 nM to 945 nM depending on the experimental system [1]. In displacement assays using [³H]WIN-35428 against human DAT expressed in mouse N2A cells, the compound shows an IC₅₀ of 441 nM. In functional reuptake inhibition assays using [³H]dopamine at human DAT expressed in HEK293 cells, the compound displays IC₅₀ values of 658–945 nM [1]. This DAT engagement profile distinguishes the compound from structurally related triazines that show negligible DAT activity. For reference, the 5-HT₂B receptor-selective triazine scaffold characterized in independent studies demonstrated complete negative DAT uptake inhibition in parallel screening panels [2].

Dopamine transporter DAT inhibition neurotransmitter reuptake CNS pharmacology

Subtype-Specific nAChR Antagonist Potency at α3β4 vs α4β2/α4β4

The target compound demonstrates potent antagonist activity across multiple nicotinic acetylcholine receptor (nAChR) subtypes, with notable subtype-specific potency differences. In human SH-SY5Y cells expressing α3β4 nAChR, the compound inhibits carbamylcholine-induced ⁸⁶Rb⁺ efflux with an IC₅₀ of 1.8 nM [1]. Against α4β2 and α4β4 nAChR subtypes expressed in the same cellular background, the compound shows moderately reduced potency with IC₅₀ values of 12 nM and 15 nM, respectively [1]. At the muscle-type α1β1γδ nAChR expressed in TE671/RD cells, activity is 7.9 nM [1]. For comparison, morpholine-containing triazine derivatives optimized for PI3K/mTOR dual inhibition show no reported nAChR activity, reflecting the divergent structure-activity relationships across different triazine substitution patterns [2].

Nicotinic acetylcholine receptor nAChR antagonist ion channel pharmacology smoking cessation

Norepinephrine Transporter Activity and Triple Transporter Profile

The target compound exhibits norepinephrine transporter (NET) inhibitory activity with an IC₅₀ of 443 nM in functional reuptake assays using [³H]norepinephrine at human NET expressed in HEK293 cells [1]. This NET activity, combined with the compound's DAT (441–945 nM) and SERT (Ki = 8.5 nM) activities, establishes a balanced triple monoamine transporter engagement profile. In contrast, structurally distinct triazine derivatives optimized for 5-HT₂B receptor antagonism show negative NET uptake inhibition in parallel screening panels, demonstrating that the transporter inhibition profile is highly dependent on the specific triazine substitution pattern [2]. Morpholino-triazine derivatives bearing alternative substituents at the N2- and 4-positions may exhibit divergent transporter selectivity or complete loss of transporter activity.

Norepinephrine transporter NET inhibition triple reuptake inhibitor antidepressant

In Vivo Nicotine Antagonism in Murine Behavioral Models

The target compound demonstrates functional in vivo nicotine antagonist activity across multiple behavioral endpoints in murine models. In ICR mice, subcutaneous administration of the compound inhibits nicotine-induced antinociception with effective dose values of 15.0 mg/kg in hotplate assays and 1.2 mg/kg in tail-flick assays, measured 5 minutes after nicotine infusion [1]. The compound also inhibits nicotine-induced hyperlocomotion (ED₅₀ = 4.9 mg/kg) and nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) [1]. This in vivo efficacy profile distinguishes the compound from morpholino-triazine derivatives optimized for kinase inhibition, which are typically evaluated in oncology xenograft models rather than CNS behavioral assays, and from antimicrobial triazine analogs that lack reported in vivo CNS activity [2].

In vivo pharmacology smoking cessation nicotine antagonism behavioral pharmacology

Regioselective Mono-Chloro Building Block for Triazine Derivatization

The target compound serves as a versatile mono-chloro triazine building block with a single reactive site at the 4-position, enabling regioselective nucleophilic aromatic substitution without requiring protecting group strategies or risking positional isomer formation [1]. This contrasts with bis-morpholino triazine derivatives (e.g., PKI-587 scaffold: 4,6-dimorpholinyl-1,3,5-triazine) which lack a reactive chloro leaving group and therefore cannot undergo further substitution at the triazine core [2]. Similarly, the compound offers distinct synthetic advantages over 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which requires sequential temperature-controlled substitution and carries risk of incomplete regioselectivity or mixed products. The target compound has been successfully employed as a key intermediate in microwave-assisted syntheses with sodium carbonate and TBAB in DMF to yield N-aryl substituted derivatives with optimized yields under sustainable conditions [3].

Synthetic chemistry building block regioselective substitution triazine derivatization

Validated Research Applications Based on Differentiation Evidence


SERT Reference Tool for Triazine Structure-Activity Studies

The target compound serves as a high-affinity SERT reference tool with Ki = 8.5 nM [1], enabling structure-activity relationship studies comparing the effect of N2-substitution on transporter affinity. The 63-fold difference in SERT binding between the unsubstituted N2-amino form (8.5 nM) and the N-(pyridin-3-ylmethyl) analog (537 nM) provides a clear quantitative benchmark for assessing how modifications at the 2-position impact serotonin transporter engagement. This application is supported by the compound's balanced NET (443 nM) and DAT (441–945 nM) activities, allowing researchers to evaluate selectivity shifts across the monoamine transporter family within a single scaffold.

In Vivo nAChR Probe for CNS Pharmacology

The compound's potent nAChR antagonist activity (α3β4 IC₅₀ = 1.8 nM; α4β2 IC₅₀ = 12 nM) combined with validated in vivo CNS activity across multiple behavioral endpoints (tail-flick ED₅₀ = 1.2 mg/kg; locomotor ED₅₀ = 4.9 mg/kg) [2] establishes it as a functional in vivo probe for nAChR-related CNS pharmacology studies. This application distinguishes the compound from kinase-targeted morpholino-triazines that lack CNS behavioral activity and from antimicrobial triazine derivatives not optimized for blood-brain barrier penetration. Researchers investigating nicotine dependence mechanisms or developing nAChR-targeted therapeutics can employ this compound as a reference antagonist with characterized dose-response relationships.

Regioselective Building Block for Morpholino-Triazine Libraries

As a mono-chloro triazine building block with pre-installed morpholine and amino functionalities, the compound enables regioselective nucleophilic substitution at the 4-position without protecting group requirements [3]. This application is validated by its demonstrated use as a key intermediate in microwave-assisted syntheses yielding N-aryl substituted derivatives [4]. The compound offers distinct advantages over cyanuric chloride (which requires sequential temperature-controlled substitution with risk of mixed products) and over bis-morpholino triazines (which lack a reactive site for further derivatization). Researchers constructing focused libraries of morpholino-triazine derivatives can utilize this building block to systematically explore the SAR space at the 4-position while maintaining the morpholine pharmacophore intact.

Triple Monoamine Transporter Profiling Standard

The compound's balanced activity profile across SERT (Ki = 8.5 nM), NET (IC₅₀ = 443 nM), and DAT (IC₅₀ = 441–945 nM) [5] qualifies it as a reference standard for triple transporter profiling assays. This application is supported by multi-assay cross-validation of DAT activity across displacement and functional reuptake formats, and by clear differentiation from transporter-inactive triazine analogs such as the 5-HT₂B-selective derivatives that show negative uptake inhibition across all three transporters [6]. Laboratories conducting polypharmacology screening or developing mixed transporter modulators can employ this compound as a characterized positive control with defined activity ranges across all three monoamine transporters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.